molecular formula C20H23NO3S2 B2368863 Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896346-56-8

Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2368863
CAS RN: 896346-56-8
M. Wt: 389.53
InChI Key: CSOYXTDSALJDTC-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known to exhibit a variety of properties and applications, including use in the development of organic optoelectronics .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a carboxylate ester group and a benzamido group.

Scientific Research Applications

Pharmacologically Active Derivatives

Research on benzo[b]thiophen derivatives has led to the synthesis of compounds with potential pharmacological activity. Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, closely related to the compound , was converted into various derivatives, including thiouronium bromides and tertiary amines. These compounds underwent preliminary pharmacological studies to evaluate their potential uses (Chapman et al., 1971).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of heterocyclic compounds, serving as a precursor for the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These synthetic pathways offer avenues for the development of new pharmaceutical agents with varied biological activities (Mohareb et al., 2004).

Anticancer Activity

The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has shown promising in vitro anticancer activity against colon HCT-116 human cancer cell line. These studies highlight the potential of such compounds in the development of new cancer therapies (Abdel-Motaal et al., 2020).

Antimicrobial Evaluation

Compounds derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antimicrobial activity. This research contributes to the discovery of new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Hemdan & Abd El-Mawgoude, 2015).

Anti-Rheumatic Potential

Investigations into the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects. Such findings underscore the therapeutic potential of these compounds in managing rheumatic diseases (Sherif & Hosny, 2014).

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals, materials science, or organic electronics .

properties

IUPAC Name

ethyl 6-methyl-2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-4-24-20(23)17-13-10-9-12(2)11-16(13)26-19(17)21-18(22)14-7-5-6-8-15(14)25-3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYXTDSALJDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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